3-O-beta-D-Galactopyranosyl-D-arabinose
Overview
Description
3-O-beta-D-Galactopyranosyl-D-arabinose is a glycosylarabinose . It consists of aldehydo-D-arabinose having a β-D-galactopyranosyl residue at the 3-position . It is a rare sugar found in plants and has been studied for its potential as a prebiotic, antioxidant, anti-inflammatory agent, and as a building block for the synthesis of novel compounds .
Molecular Structure Analysis
The molecular formula of 3-O-beta-D-Galactopyranosyl-D-arabinose is C11H20O10 . Its average mass is 312.27050 and its monoisotopic mass is 312.10565 . The InChI and SMILES strings provide a textual representation of the molecule’s structure .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-O-beta-D-Galactopyranosyl-D-arabinose include a molecular weight of 312.27 . It is recommended to be stored at a temperature of -20°C .Scientific Research Applications
Synthesis of Galactosyl Oligosaccharides
3-O-beta-D-Galactopyranosyl-D-arabinose has been explored as a galactosyl unit donor in enzymatic transgalactosylation. Research by Pazur, Shadaksharaswamy, and Cepure (1961) found its utility in the synthesis of various oligosaccharides, highlighting its role in creating compounds with potential biological applications. This study also introduced a novel chromatographic technique, column-paper chromatography, for separating compounds with minute differences in Rf values (Pazur, Shadaksharaswamy, & Cepure, 1961).
Polysaccharide Structure in Plant Tissues
In a study focusing on the stem tissues of the oat plant, an L-arabino-D (L?)-galacto-D-glucurono-(4-O-methyl)-D-glucurono-D-xylan was isolated, which included the structural characterization of various galactopyranosyl residues like 3-O-beta-D-Galactopyranosyl-D-arabinose. This research by Buchala, Fraser, and Wilkie (1972) provided insights into the complex structural composition of plant hemicelluloses (Buchala, Fraser, & Wilkie, 1972).
Enzymatic Hydrolysis Studies
Research on beta-Galactosidase from radish seeds by Sekimata et al. (1989) revealed that this enzyme specifically cleaves beta-1,3- and beta-1,6-linked D-galactosyl residues, a process in which 3-O-beta-D-Galactopyranosyl-D-arabinose might be involved. This study contributed to understanding the specificity and action mechanism of plant beta-galactosidases (Sekimata, Ogura, Tsumuraya, Hashimoto, & Yamamoto, 1989).
Polysaccharide Immune Activity
A 2008 study by Sun Yongxu and L. Jicheng identified a water-soluble polysaccharide from the roots of Codonopsis pilosula, which includes 3-O-beta-D-Galactopyranosyl-D-arabinose residues. They demonstrated its potential in stimulating lymphocyte proliferation, suggesting its application in immune system research (Sun Yongxu & L. Jicheng, 2008).
Analysis of Plant Proteoglycans
In a study on the antigenic determinants of a plant proteoglycan, Gleeson and Clarke (1980) investigated the specific carbohydrate components involved, which could include structures like 3-O-beta-D-Galactopyranosyl-D-arabinose. Their research contributed to understanding the immunological properties of plant polysaccharides (Gleeson & Clarke, 1980).
properties
IUPAC Name |
(2S,3R,4R)-2,4,5-trihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O10/c12-1-4(15)10(5(16)2-13)21-11-9(19)8(18)7(17)6(3-14)20-11/h1,4-11,13-19H,2-3H2/t4-,5-,6-,7+,8+,9-,10+,11+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTRCZJSZGZSTB-XGWBRSPTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H](C=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90976008 | |
Record name | 3-O-Hexopyranosylpentose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90976008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-O-beta-D-Galactopyranosyl-D-arabinose | |
CAS RN |
6057-48-3 | |
Record name | Galarose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6057-48-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-O-Galactosylarabinose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006057483 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-O-Hexopyranosylpentose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90976008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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